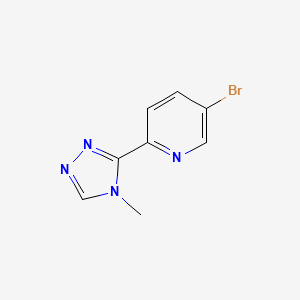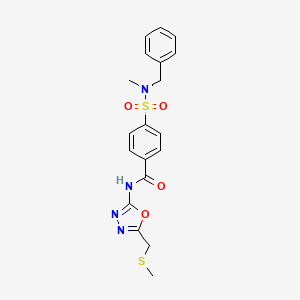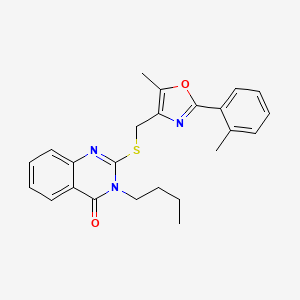
5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine” is a chemical compound with the CAS Number: 1545489-02-8 . It has a molecular weight of 239.07 . It is in powder form .
Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación
Photophysical Studies and Organic Synthesis
Research has identified compounds structurally similar to "5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine" as key intermediates or subjects in the study of photophysical processes and organic synthesis. For example, studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which share a pyridine core and substituent variation similar to the compound , have shown that these molecules exhibit unique photoreactions, including excited-state intramolecular and intermolecular proton transfers (Vetokhina et al., 2012). These findings open avenues for the development of new photophysical tools and understanding molecular dynamics in excited states.
Antimicrobial Applications
The synthesis and evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, leading to compounds with potential antimicrobial activities, highlight the relevance of pyridine and triazole derivatives in medicinal chemistry (Bayrak et al., 2009). While the compound of interest is not directly studied, the structural similarities suggest potential antimicrobial applications worth exploring.
Material Science and Luminescence
The role of ancillary ligands in color tuning of iridium tetrazolate complexes, involving derivatives of pyridine and triazole, underscores the importance of these compounds in developing materials with specific luminescent properties (Stagni et al., 2008). This research demonstrates the potential of pyridine and triazole derivatives in creating advanced luminescent materials for various technological applications.
Chemical Synthesis and Reactivity
Research on pyridylcarbene formation from triazolo[1,5-a]pyridines under specific conditions suggests the reactive potential of compounds containing pyridine and triazole units for synthesizing novel organic molecules (Abarca et al., 2006). These findings could be relevant for developing new synthetic pathways and understanding the reactivity of similar compounds.
Propiedades
IUPAC Name |
5-bromo-2-(4-methyl-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-13-5-11-12-8(13)7-3-2-6(9)4-10-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJUOZZEGNVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |
CAS RN |
1545489-02-8 |
Source


|
| Record name | 5-bromo-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-2-(4-chlorophenyl)-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2890297.png)
![4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890298.png)



![5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B2890302.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2890306.png)



methanone](/img/structure/B2890316.png)
![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)
![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2890318.png)